physicochemical properties of C.I. Acid Black 132
physicochemical properties of C.I. Acid Black 132
An In-depth Technical Guide on the Physicochemical Properties of C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core , a premetallized 1:2 chromium(III)-azo complex dye. The information is intended for use in research, scientific analysis, and relevant aspects of drug development where such dyes may be utilized as staining agents or analytical standards.
Physicochemical Data Summary
The fundamental are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | [1] |
| Synonyms | C.I. Acid Black 132 | [1][2][3] |
| CAS Number | 12219-02-2, 27425-58-7 | [1][4] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [1][5][6] |
| Molecular Weight | 885.8 g/mol | [1] |
| Classification | Metal-Complex Azo Dye (1:2 Chromium(III) Complex) | [1] |
| Maximum Absorption (λmax) | 580 nm | [1] |
| Physical State | Solid Powder | N/A |
| Solubility | Water Soluble | [1] |
| Stability | Stable under normal storage conditions. | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis. | [7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are synthesized from established analytical chemistry practices for dye analysis.
Determination of Aqueous Solubility (Gravimetric Method)
This protocol determines the solubility of C.I. Acid Black 132 in water at a specified temperature.
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Preparation of Saturated Solution:
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Add an excess amount of C.I. Acid Black 132 powder to a known volume of deionized water (e.g., 100 mL) in a sealed, temperature-controlled vessel.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
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Separation of Undissolved Solid:
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Allow the solution to stand undisturbed for at least 2 hours within the temperature-controlled environment for undissolved particles to settle.
-
Carefully filter the supernatant through a pre-weighed, fine-pore (e.g., 0.45 µm) membrane filter to remove all undissolved solids.[8]
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-
Quantification of Dissolved Solid:
-
Accurately transfer a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed beaker.
-
Evaporate the solvent completely in a drying oven set to a temperature that will not cause decomposition of the dye (e.g., 105 °C).
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Once the solvent is evaporated, cool the beaker in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[8]
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-
Calculation:
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Calculate the mass of the dissolved dye by subtracting the initial weight of the beaker from the final constant weight.
-
Determine the solubility in g/L (or other appropriate units) by scaling the mass of the dissolved dye to the volume of the aliquot taken.
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Determination of Maximum Absorption Wavelength (λmax) via UV-Vis Spectrophotometry
This protocol is used to identify the wavelength at which C.I. Acid Black 132 exhibits maximum absorbance in the visible spectrum.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of C.I. Acid Black 132 (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 100 mL of deionized water) to create a concentrated stock solution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A common concentration for analysis is around 5 x 10⁻⁵ M.[9]
-
-
Instrument Setup and Calibration:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the scanning range to cover the visible spectrum and part of the UV spectrum (e.g., 250-700 nm).[9]
-
Use the same solvent as used for the working solution as a blank to zero the instrument's absorbance.
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-
Spectral Acquisition:
-
Rinse a quartz cuvette with the working solution, then fill it and place it in the spectrophotometer.
-
Initiate the scan to record the absorbance of the solution across the specified wavelength range.[10]
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the wavelength that corresponds to the highest absorbance peak. This wavelength is the λmax. For C.I. Acid Black 132, this is expected to be approximately 580 nm.[1]
-
Visualized Experimental Workflow
The logical flow for the physicochemical characterization of C.I. Acid Black 132 is depicted in the following diagram.
Caption: Workflow for Physicochemical Analysis.
References
- 1. ACID BLACK 132 | 12219-02-2 | Benchchem [benchchem.com]
- 2. 12219-02-2 CAS MSDS (ACID BLACK 132) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ACID BLACK 132 | 12219-02-2 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C.I. Acid Black 132 | C43H27CrN6Na2O8S | CID 160148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 10. asteetrace.org [asteetrace.org]
